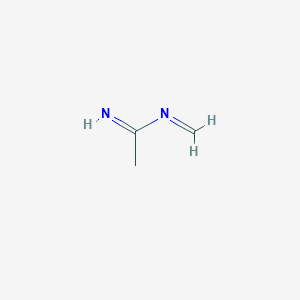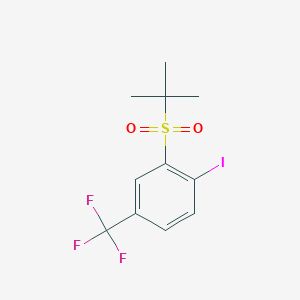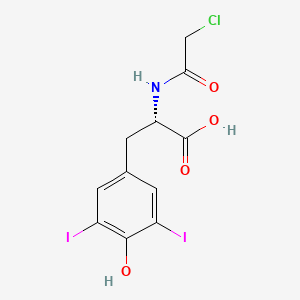![molecular formula C11H9Cl2NO2 B12592490 2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- CAS No. 647832-07-3](/img/structure/B12592490.png)
2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- is a chemical compound known for its unique structure and properties It belongs to the class of furanones, which are characterized by a furan ring with a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- typically involves the reaction of 3,4-dichloro-5-methoxyfuran-2(5H)-one with benzylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furanones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-5-methoxyfuran-2(5H)-one: A related compound with similar structural features.
3,4-Dichloro-5-hydroxyfuran-2(5H)-one: Another similar compound with a hydroxyl group instead of an amino group.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
647832-07-3 |
|---|---|
Formule moléculaire |
C11H9Cl2NO2 |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
2-(benzylamino)-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C11H9Cl2NO2/c12-8-9(13)11(15)16-10(8)14-6-7-4-2-1-3-5-7/h1-5,10,14H,6H2 |
Clé InChI |
KKEHMLRDEBKKPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2C(=C(C(=O)O2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


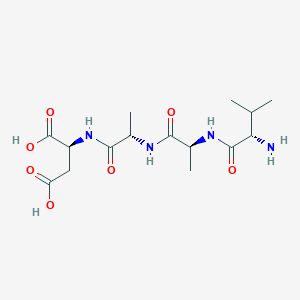
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)


![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
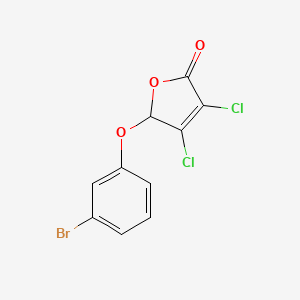
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
